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electrophilic nitration of 2-amino-5bromopyridine protocol

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Compound of Interest

Compound Name: 2-Amino-5-bromo-3-nitropyridine

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An In-depth Technical Guide to the Electrophilic Nitration of 2-Amino-5-Bromopyridine

Introduction

The electrophilic nitration of 2-amino-5-bromopyridine is a fundamental reaction in organic synthesis, yielding **2-amino-5-bromo-3-nitropyridine**. This product is a crucial building block and key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals.[1][2] The reaction involves the introduction of a nitro group (-NO₂) onto the pyridine ring, a process facilitated by the activating effect of the amino group. The bromine atom at the 5-position serves to block this site, directing the nitration regioselectively to the 3-position.[3][4] The most common method employs a nitrating mixture of concentrated sulfuric acid and nitric acid under carefully controlled temperature conditions to ensure high yield and purity.[1]

Reaction Mechanism and Signaling Pathway

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂+). The electron-rich pyridine ring, activated by the amino group, then attacks the nitronium ion. A subsequent deprotonation step restores the aromaticity of the ring, resulting in the final nitrated product.

Caption: Electrophilic nitration of 2-amino-5-bromopyridine pathway.

Quantitative Data Summary



The following table summarizes key quantitative data reported for the synthesis of **2-amino-5-bromo-3-nitropyridine**.

Parameter	Value	Reference
Starting Material	2-Amino-5-bromopyridine	[5][6]
Product	2-Amino-5-bromo-3- nitropyridine	[5][6]
Molecular Formula	C5H4BrN3O2	[1][7]
Molecular Weight	218.01 g/mol	[1][7]
Reported Yield	71% - 85%	[5][6]
Melting Point	204 - 208 °C (crude)	[1][6]
210 °C (recrystallized)	[6]	
Appearance	Yellow to light-brown powder	[1]
Purity (Assay)	>98%	[1]

Experimental Protocols

Two common protocols are detailed below, differing slightly in reaction time and temperature profiles.

Protocol 1: Overnight Reaction at Room Temperature

This is the most frequently cited method, involving a prolonged stir at ambient temperature.

Materials:

- 2-Amino-5-bromopyridine
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- 10% Aqueous Sodium Hydroxide (NaOH)



- · Crushed Ice
- Deionized Water

Procedure:

- Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask to 0 °C in an ice bath.[5]
- Substrate Addition: Slowly and portion-wise, add 2-amino-5-bromopyridine (1.0 eq) to the cold sulfuric acid, ensuring the internal temperature is maintained between 0-5 °C.[2][5]
- Initial Reaction: Once the addition is complete, continue stirring the reaction mixture at 0-5
 °C for 1 hour.[2][5]
- Main Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring overnight.[2][5]
- Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.[5]
- Neutralization: Cool the resulting solution in an ice bath and slowly neutralize by adding 10% aqueous sodium hydroxide solution until the pH reaches 7-8. A yellow precipitate will form.[2]
 [5]
- Isolation: Collect the precipitate by vacuum filtration.[5]
- Washing: Wash the solid thoroughly with cold water until the washings are free of sulfate.
- Drying: Dry the product in a vacuum oven at 60 °C overnight to yield high-purity **2-amino-5-bromo-3-nitropyridine**.[5]

Protocol 2: Accelerated Reaction with Heating



This protocol, adapted from Organic Syntheses, utilizes a short period of heating to drive the reaction to completion more quickly.

Materials:

- 2-Amino-5-bromopyridine (0.5 mole, 86.5 g)
- Concentrated Sulfuric Acid (sp. gr. 1.84, 500 mL)
- 95% Nitric Acid (0.57 mole, 26 mL)
- 40% Sodium Hydroxide Solution (~1350 mL)
- Ice

Procedure:

- Reaction Setup: Charge a 1-liter three-necked flask, equipped with a mechanical stirrer and thermometer, with concentrated sulfuric acid and cool in an ice bath.[6]
- Substrate Addition: Add 2-amino-5-bromopyridine at a rate that keeps the temperature below 5 °C.[6]
- Nitrating Agent Addition: Add 95% nitric acid dropwise with stirring at 0 °C.[6]
- Stirring Profile:
 - Stir at 0 °C for 1 hour.[6]
 - Allow the mixture to warm to room temperature and stir for 1 hour.
 - Heat the mixture and stir at 50–60 °C for 1 hour.
- Quenching: Cool the flask and pour the contents onto 5 L of ice.[6]
- Neutralization: Neutralize the solution with 40% sodium hydroxide solution.[6]
- Isolation & Washing: Collect the yellow precipitate by filtration and wash with water until the washings are sulfate-free.



Drying: Dry the product at room temperature to a constant weight. The resulting 2-amino-5-bromo-3-nitropyridine is typically pure enough for subsequent steps.[6] For higher purity, recrystallization from ethyl methyl ketone can be performed.[6]

Experimental Workflow Visualization

The general workflow for the electrophilic nitration of 2-amino-5-bromopyridine is depicted below.



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References

- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0530524A1 Method of producing 2-amino-3-nitro-5-halogenopyridine Google Patents [patents.google.com]
- 5. 2-Amino-5-bromo-3-nitropyridine synthesis chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]



- 7. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 PubChem [pubchem.ncbi.nlm.nih.gov]
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